Lasofoxifene beta-D-Glucuronide
CAS No.: 1048953-95-2
Cat. No.: VC0195371
Molecular Formula: C34H39NO8
Molecular Weight: 589.7 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1048953-95-2 |
---|---|
Molecular Formula | C34H39NO8 |
Molecular Weight | 589.7 g/mol |
IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]oxane-2-carboxylic acid |
Standard InChI | InChI=1S/C34H39NO8/c36-29-30(37)32(33(39)40)43-34(31(29)38)42-25-13-15-27-23(20-25)10-14-26(21-6-2-1-3-7-21)28(27)22-8-11-24(12-9-22)41-19-18-35-16-4-5-17-35/h1-3,6-9,11-13,15,20,26,28-32,34,36-38H,4-5,10,14,16-19H2,(H,39,40)/t26-,28+,29+,30+,31-,32+,34-/m1/s1 |
Standard InChI Key | WBWCSRRUQKSEDJ-WIYFCYHXSA-N |
Isomeric SMILES | C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C6=CC=CC=C6 |
SMILES | C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=CC=C6 |
Canonical SMILES | C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=CC=C6 |
Introduction
Lasofoxifene beta-D-glucuronide is a glucuronide derivative of lasofoxifene, a non-steroidal selective estrogen receptor modulator (SERM). This compound is primarily involved in enhancing the solubility and bioavailability of lasofoxifene, thereby improving its pharmacokinetic properties. Lasofoxifene itself is used for the prevention and treatment of osteoporosis and vaginal atrophy in postmenopausal women due to its estrogenic effects on bone tissue and antiestrogenic effects on breast and uterine tissues .
Pharmacological Activity
Lasofoxifene beta-D-glucuronide acts through selective binding to estrogen receptors, mimicking estrogen's effects on bone tissue while antagonizing its effects on breast and uterine tissues. This selective action helps in reducing bone resorption while minimizing risks associated with estrogen therapy. The compound participates in various chemical reactions, primarily involving hydrolysis back to lasofoxifene and glucuronic acid under physiological conditions, which is essential for its pharmacological activity.
Research Findings
Recent studies have explored the potential of lasofoxifene in treating breast cancer, particularly in cases resistant to aromatase inhibitors. Lasofoxifene, either alone or combined with a CDK4/6 inhibitor like palbociclib, has shown promise in inhibiting tumor growth and reducing metastases in models of estrogen receptor-positive breast cancer .
Metabolism and Elimination
Lasofoxifene undergoes both phase I oxidation and phase II conjugation reactions. Phase I metabolism involves hepatic enzymes CYP3A4/CYP3A5 and CYP2D6, while phase II includes glucuronidation and sulfation, with glucuronidation being catalyzed by UGTs in the liver and intestine . The elimination half-life of lasofoxifene is approximately six days, with primary elimination via fecal excretion and secondary renal elimination .
Table 2: Metabolism and Elimination of Lasofoxifene
Process | Description |
---|---|
Phase I Metabolism | Oxidation via CYP3A4/CYP3A5 and CYP2D6 |
Phase II Metabolism | Glucuronidation and sulfation |
Elimination Half-life | Approximately 6 days |
Primary Elimination Route | Fecal excretion |
Table 3: Clinical Applications of Lasofoxifene
Application | Description |
---|---|
Osteoporosis | Prevention and treatment in postmenopausal women |
Vaginal Atrophy | Treatment in postmenopausal women |
Breast Cancer | Potential treatment for estrogen receptor-positive breast cancer |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume